![molecular formula C18H21ClN2O3S B5154481 2-{4-chloro[(4-methylphenyl)sulfonyl]anilino}-N-isopropylacetamide](/img/structure/B5154481.png)
2-{4-chloro[(4-methylphenyl)sulfonyl]anilino}-N-isopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-chloro[(4-methylphenyl)sulfonyl]anilino}-N-isopropylacetamide is a chemical compound with the molecular formula C18H21ClN2O3S and a molar mass of 380.88894 g/mol . This compound is known for its unique chemical structure, which includes a chloro-substituted aniline and a sulfonyl group attached to a methylphenyl ring. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 2-{4-chloro[(4-methylphenyl)sulfonyl]anilino}-N-isopropylacetamide typically involves several steps, including the formation of the sulfonyl chloride intermediate and subsequent coupling with the aniline derivative. The reaction conditions often require the use of a base, such as triethylamine, and a solvent, such as dichloromethane, to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
2-{4-chloro[(4-methylphenyl)sulfonyl]anilino}-N-isopropylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
2-{4-chloro[(4-methylphenyl)sulfonyl]anilino}-N-isopropylacetamide is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{4-chloro[(4-methylphenyl)sulfonyl]anilino}-N-isopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The chloro and methylphenyl groups contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2-{4-chloro[(4-methylphenyl)sulfonyl]anilino}-N-isopropylacetamide can be compared with similar compounds, such as:
2-{4-chloro[(4-methylphenyl)sulfonyl]anilino}-N-methylacetamide: This compound has a similar structure but with a methyl group instead of an isopropyl group, affecting its chemical properties and reactivity.
2-{4-chloro[(4-methylphenyl)sulfonyl]anilino}-N-ethylacetamide: The ethyl group in this compound provides different steric and electronic effects compared to the isopropyl group.
2-{4-chloro[(4-methylphenyl)sulfonyl]anilino}-N-propylacetamide: The propyl group introduces additional steric hindrance, influencing the compound’s interactions and reactivity.
Properties
IUPAC Name |
2-(4-chloro-N-(4-methylphenyl)sulfonylanilino)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c1-13(2)20-18(22)12-21(16-8-6-15(19)7-9-16)25(23,24)17-10-4-14(3)5-11-17/h4-11,13H,12H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNGKNNZHQERET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC(C)C)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-(2,3-dimethoxybenzyl)methanamine](/img/structure/B5154410.png)
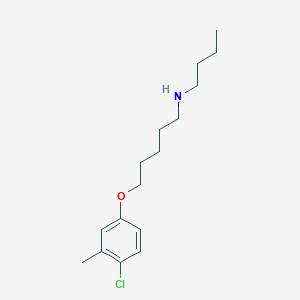
![2-(5-bromo-2,4-dimethoxybenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5154427.png)
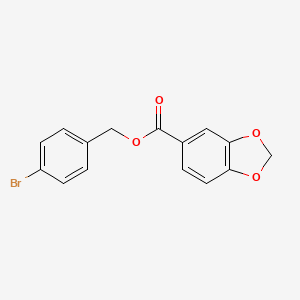
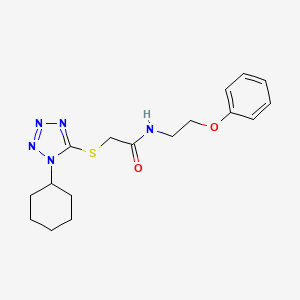
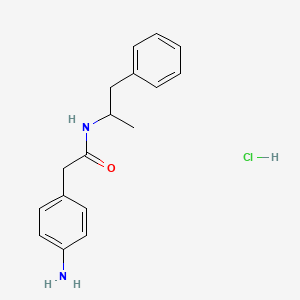
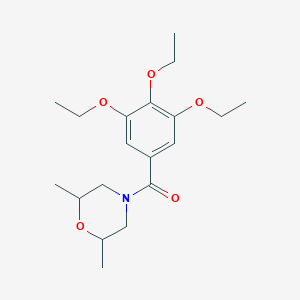
![2-(3-methylphenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B5154464.png)
![N-methyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5154476.png)
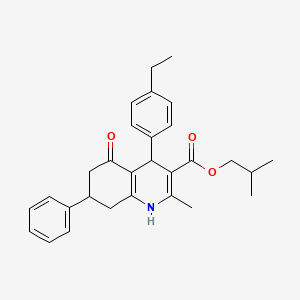
![(E)-3-(2-(1H-benzo[d]imidazol-1-yl)ethyl)-5-styryl-1,2,4-oxadiazole](/img/structure/B5154487.png)
![6-methoxy-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5154489.png)
![3,5-DI-TERT-BUTYL-4-FLUORO-N-[4-(TRIFLUOROMETHYL)PHENYL]BENZENE-1-SULFONAMIDE](/img/structure/B5154497.png)
![1-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5154505.png)
